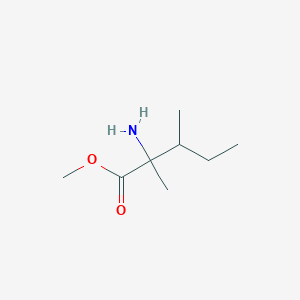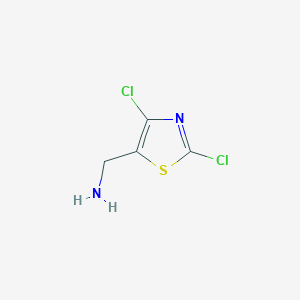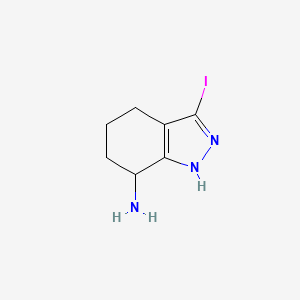
5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one is a heterocyclic compound that contains both pyridine and isoxazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one typically involves the formation of the isoxazole ring followed by its attachment to the pyridine moiety. Common synthetic routes may include:
Cyclization reactions: Formation of the isoxazole ring from appropriate precursors.
Nucleophilic substitution: Introduction of the amino group on the pyridine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalytic processes: Using catalysts to improve reaction efficiency.
Continuous flow synthesis: For better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could lead to the formation of corresponding amines or alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, modifying the functional groups on the rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with metabolic pathways: Affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-2-methylpyridine: Similar pyridine structure with an amino group.
4-Methylisoxazole: Similar isoxazole ring structure.
Uniqueness
5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one is unique due to the combination of the isoxazole and pyridine rings, which may confer distinct chemical and biological properties compared to other compounds.
Eigenschaften
Molekularformel |
C9H9N3O2 |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
5-amino-1-(1,2-oxazol-4-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C9H9N3O2/c10-8-1-2-9(13)12(5-8)4-7-3-11-14-6-7/h1-3,5-6H,4,10H2 |
InChI-Schlüssel |
FZVUJJFRRKHQGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C=C1N)CC2=CON=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride](/img/structure/B13493111.png)
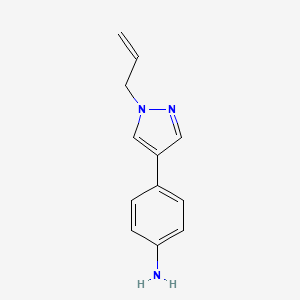

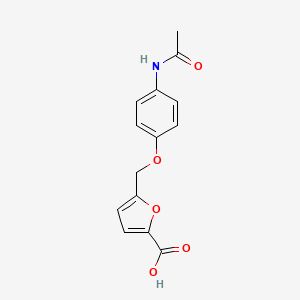

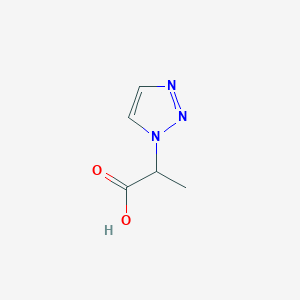

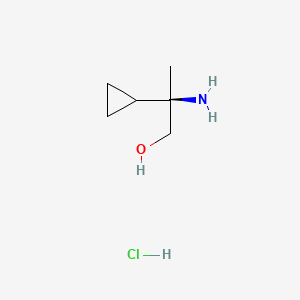
![6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride](/img/structure/B13493141.png)
